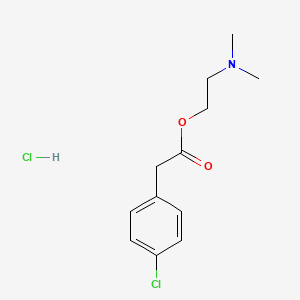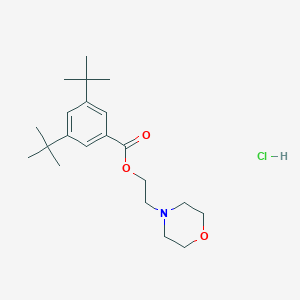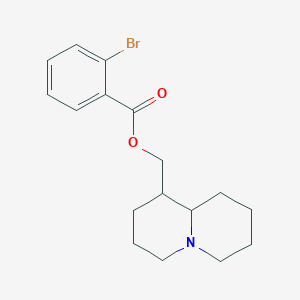
2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride
描述
2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride, also known as DMAA, is a chemical compound that has been widely used in scientific research due to its pharmacological properties. DMAA is a synthetic organic compound that belongs to the class of amphetamines and has been used as a stimulant, appetite suppressant, and decongestant.
作用机制
The mechanism of action of 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride involves the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the activity of the sympathetic nervous system, which results in the stimulant effect of 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride. 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride also acts as a monoamine oxidase inhibitor, which increases the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects
2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has been shown to have various biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and respiratory rate. 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride also increases the release of glucose from the liver, which can lead to hyperglycemia. Additionally, 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has been shown to increase the levels of certain hormones such as cortisol and adrenaline.
实验室实验的优点和局限性
2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride is also readily available and affordable. However, 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has some limitations for lab experiments. It has been classified as a controlled substance in some countries, which makes it difficult to obtain. Additionally, 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has been associated with some adverse effects, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride. One direction is to investigate the potential therapeutic uses of 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride, such as in the treatment of obesity or attention deficit hyperactivity disorder. Another direction is to explore the potential adverse effects of 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride and develop strategies to mitigate them. Additionally, further research is needed to understand the mechanism of action of 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride and its interactions with other compounds.
Conclusion
In conclusion, 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride is a synthetic organic compound that has been widely used in scientific research due to its pharmacological properties. The synthesis of 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride involves the reaction between 4-chlorophenylacetic acid and dimethylaminoethyl chloride hydrochloride. 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has been used as a stimulant, appetite suppressant, and decongestant. The mechanism of action of 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride involves the release of neurotransmitters in the brain. 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has various biochemical and physiological effects on the body, and it has both advantages and limitations for use in lab experiments. There are several future directions for research on 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride, including investigating its therapeutic uses and adverse effects.
科学研究应用
2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has been used in various scientific research studies due to its pharmacological properties. It has been shown to have a stimulant effect on the central nervous system, similar to other amphetamines. 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has also been found to have an appetite suppressant effect, which makes it useful in the treatment of obesity. Additionally, 2-(dimethylamino)ethyl (4-chlorophenyl)acetate hydrochloride has been used as a decongestant due to its ability to constrict blood vessels in the nasal mucosa.
属性
IUPAC Name |
2-(dimethylamino)ethyl 2-(4-chlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-14(2)7-8-16-12(15)9-10-3-5-11(13)6-4-10;/h3-6H,7-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUQFKVCHNNNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)ethyl 2-(4-chlorophenyl)acetate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4018389.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4018392.png)
![3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4018399.png)

![2-[1-methyl-2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4018402.png)

![methyl {5-[4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4018412.png)
![2-[3-oxo-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4018419.png)
![N-(4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4018434.png)
![2-(3-chlorophenyl)-1-methyl-2-oxoethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4018451.png)

![4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4018462.png)
![N-(3-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4018471.png)